molecular formula C18H17F2N3O2S B11118832 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluorobenzenesulfonamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B11118832
M. Wt: 377.4 g/mol
InChI Key: JNTAYPMOYNDQJM-UHFFFAOYSA-N
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Description

N~1~-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluoro-1-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with benzyl and methyl groups, along with a difluorobenzenesulfonamide moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluoro-1-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and methyl groups at the 1 and 3,5 positions, respectively.

    Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with 2,5-difluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluoro-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N~1~-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluoro-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluoro-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

Uniqueness

N~1~-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,5-difluoro-1-benzenesulfonamide is unique due to the presence of both difluorobenzenesulfonamide and pyrazole moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H17F2N3O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C18H17F2N3O2S/c1-12-18(13(2)23(21-12)11-14-6-4-3-5-7-14)22-26(24,25)17-10-15(19)8-9-16(17)20/h3-10,22H,11H2,1-2H3

InChI Key

JNTAYPMOYNDQJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NS(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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